![molecular formula C23H25N3O4 B11415776 N-{(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B11415776.png)
N-{(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE” is a synthetic organic molecule that features an indole core, a hydroxyethyl group, and a methoxyphenyl formamido moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the desired position on the indole ring.
Attachment of the Hydroxyethyl Group: This can be achieved through nucleophilic substitution or addition reactions.
Formylation and Amidation: The methoxyphenyl group can be introduced through formylation, followed by amidation to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.
Substitution: The indole ring and the methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique functional groups.
Biology and Medicine
Pharmacological Studies: Compounds with indole cores are often investigated for their potential as pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.
Biochemical Probes: The compound can be used as a probe to study biological pathways and molecular interactions.
Industry
Material Science: It may find applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or plant growth regulator.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The hydroxyethyl and formamido groups may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-3-(1-METHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE
- (2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(4-HYDROXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Uniqueness
The unique combination of the ethyl group on the indole ring and the methoxyphenyl formamido moiety distinguishes this compound from its analogs. These structural features may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C23H25N3O4 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-[(Z)-1-(1-ethylindol-3-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H25N3O4/c1-3-26-15-17(19-6-4-5-7-21(19)26)14-20(23(29)24-12-13-27)25-22(28)16-8-10-18(30-2)11-9-16/h4-11,14-15,27H,3,12-13H2,1-2H3,(H,24,29)(H,25,28)/b20-14- |
InChI-Schlüssel |
KOJJDALSWMWLFJ-ZHZULCJRSA-N |
Isomerische SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCO)\NC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCO)NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


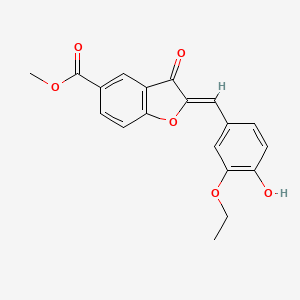
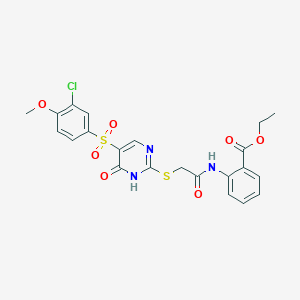
![ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11415699.png)
![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11415700.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11415701.png)
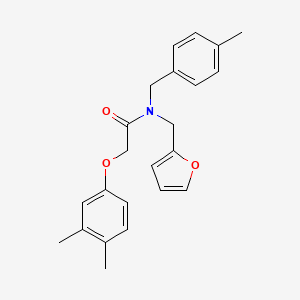
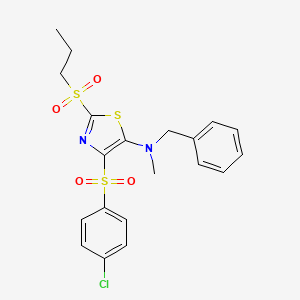
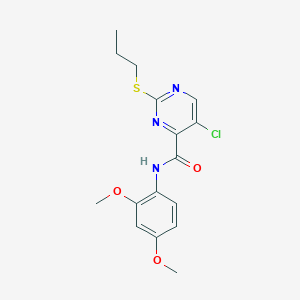
![Butyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11415745.png)
![1-{5-Chloro-4-[(3-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B11415753.png)
![4-(2-chlorobenzyl)-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11415754.png)
![8-chloro-3-[3-(dibutylamino)propyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11415765.png)

![Ethyl 2-(4-chlorophenyl)-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11415770.png)
